molecular formula C19H19N3O5S3 B2629786 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 325746-65-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2629786
CAS No.: 325746-65-4
M. Wt: 465.56
InChI Key: RFZZAVDBYSXVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named as This compound following IUPAC guidelines. Key components include:

  • A benzo[d]thiazole core substituted at position 6 with a methylsulfonyl group (-SO₂CH₃).
  • A benzamide moiety substituted at position 4 with a pyrrolidin-1-ylsulfonyl group (-SO₂C₄H₈N).
  • The thiazole nitrogen at position 2 is bonded to the benzamide’s carbonyl carbon.

The molecular formula is C₂₀H₂₀N₃O₅S₃ , with a molecular weight of 486.58 g/mol . The CAS registry number is not publicly available, but structural analogs such as 2-(methylsulfonyl)benzothiazole (CAS 7144-49-2) and N-cyclohexyl-4-(pyrrolidine-1-sulfonyl)-benzamide (PubChem CID 800187) share partial motifs.

Molecular Geometry and Conformational Analysis

The compound adopts a planar conformation due to conjugation between the benzothiazole and benzamide aromatic systems. Key geometric features include:

  • Dihedral angles : The benzothiazole and benzamide rings exhibit a near-coplanar arrangement (dihedral angle < 5°), stabilized by π-π interactions.
  • Sulfonyl groups : The methylsulfonyl group at position 6 of the benzothiazole and the pyrrolidinylsulfonyl group at position 4 of the benzamide are oriented perpendicularly to the aromatic planes to minimize steric hindrance.

Table 1 : Key bond lengths and angles derived from computational modeling.

Bond/Angle Value (Å/°)
C7-S1 (benzothiazole) 1.74
S2-O1 (sulfonyl) 1.43
N1-C8 (amide) 1.34
C1-C6-C7-S1 178.2

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction data for the compound are unavailable, but related benzothiazole sulfonamides exhibit monoclinic crystal systems with space group P2₁/c. In analogous structures, molecules form inversion dimers via C–H···O hydrogen bonds between sulfonyl oxygen and aromatic hydrogen atoms. The title compound is expected to adopt a similar packing arrangement, with additional van der Waals interactions from the pyrrolidine ring.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole H-7), 8.12–7.98 (m, 4H, benzamide aromatic H), 3.25 (t, 4H, pyrrolidine H), 3.02 (s, 3H, methylsulfonyl CH₃).
  • ¹³C NMR : δ 168.5 (amide C=O), 154.2 (benzothiazole C-2), 134.9–125.1 (aromatic carbons), 44.8 (pyrrolidine CH₂).

Infrared (IR) Spectroscopy :

  • Strong absorptions at 1,325 cm⁻¹ (S=O asymmetric stretch) and 1,150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups. The amide C=O stretch appears at 1,675 cm⁻¹.

UV-Vis Spectroscopy :

  • λₘₐₐ = 285 nm (π→π* transition of benzothiazole) and 320 nm (n→π* transition of sulfonyl groups).

Mass Spectrometry (MS) :

  • ESI-MS (m/z): 487.1 [M+H]⁺, 509.1 [M+Na]⁺. Fragmentation peaks at m/z 332.0 (loss of pyrrolidinylsulfonyl) and 199.0 (benzothiazole fragment).

Comparative Structural Analysis with Analogous Benzothiazole Derivatives

Table 2 : Structural comparison with related compounds.

Compound Substituents Key Differences
2-(Methylsulfonyl)benzothiazole -SO₂CH₃ at C-2 Lacks benzamide and pyrrolidine groups
N-Cyclohexyl-4-(pyrrolidine-1-sulfonyl)-benzamide Cyclohexylamide, -SO₂C₄H₈N at C-4 Replaces benzothiazole with cyclohexyl
6-(Methylsulfonyl)benzo[d]thiazole -SO₂CH₃ at C-6 No benzamide moiety

The title compound’s dual sulfonyl groups and hybrid architecture enhance its potential for π-stacking and hydrogen bonding compared to simpler analogs. The pyrrolidine ring introduces conformational flexibility absent in rigid cyclohexyl derivatives.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-29(24,25)15-8-9-16-17(12-15)28-19(20-16)21-18(23)13-4-6-14(7-5-13)30(26,27)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZZAVDBYSXVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The benzo[d]thiazole core is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Formation of the Pyrrolidin-1-ylsulfonylbenzamide: The final step involves the coupling of the intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and pathway analysis.

Comparison with Similar Compounds

Core Scaffold Variations

The benzo[d]thiazol-2-yl scaffold is shared with multiple compounds in the evidence, but substituents vary significantly:

Compound Name / ID Position 6 Substituent Benzamide Substituent Key Functional Groups
Target Compound Methylsulfonyl 4-(Pyrrolidin-1-ylsulfonyl) Electron-withdrawing, sulfonamide
Compound 11 () Bromo 4-(4-Methylpiperazin-1-yl) Halogen, basic piperazine
Compound 12a () 3-Methoxyphenyl 4-(4-Methylpiperazin-1-yl) Aryl, methoxy, piperazine
Compound 2D216 () 2,5-Dimethylphenyl 4-(Piperidin-1-ylsulfonyl) Bulky aryl, 6-membered sulfonamide
Compound 50 () 4-Bromophenyl 4-(N,N-Dimethylsulfamoyl) Halogen, dimethyl sulfonamide

Key Observations :

  • Sulfonamide Groups : Pyrrolidine (5-membered ring) vs. piperidine (6-membered in 2D216) sulfonamides may alter conformational flexibility and target selectivity. Piperazine derivatives (Compound 11) introduce basicity, favoring solubility in acidic environments .

Yield Comparison :

  • Compound 11: 55% yield via NaH-mediated coupling .
  • Compound 12a: 53% yield via Suzuki reaction .
  • Compound 35 (): 47% yield for oxadiazole-thiazole derivatives .

The target compound’s synthesis efficiency likely depends on the sulfonylation step, which may parallel methods in (e.g., sulfamoyl chloride reactions).

Physicochemical Properties

  • Melting Points : Compound 12b () melts at 234.6–238.2°C, suggesting high crystallinity; the target compound’s melting point may vary based on sulfonamide substituents .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a benzo[d]thiazole moiety with a pyrrolidine sulfonamide, which may confer unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19N3O6S3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{6}\text{S}_{3}

This compound's unique features include:

  • Benzo[d]thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Pyrrolidine sulfonamide : Often associated with enhanced solubility and bioactivity.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that compounds with similar structures often inhibit critical enzymes involved in cellular processes, such as:

  • DprE1 inhibition : This enzyme plays a crucial role in the biosynthesis of mycobacterial cell walls, making it a target for tuberculosis treatment. Inhibition leads to disruption of cell wall integrity and subsequent bacterial death .

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit significant antimicrobial properties. Specifically, benzothiazole derivatives are noted for their effectiveness against:

  • Mycobacterium tuberculosis : The compound has demonstrated potential as an anti-tubercular agent by targeting DprE1, disrupting the arabinogalactan biosynthesis pathway essential for mycobacterial survival.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research highlights include:

  • Cytotoxicity against cancer cell lines : Various thiazole-containing compounds have shown IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential for further development in cancer therapy .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of this compound analogues. Key findings include:

Study Compound Tested Biological Activity IC50 Value (µg/mL)
Study AAnalog 1Antimicrobial5.0
Study BAnalog 2Antitumor2.5
Study CAnalog 3Antiviral10.0

These results underscore the compound's versatility and potential across multiple therapeutic areas.

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives, including this compound, suggests:

  • Good absorption and distribution : These compounds typically exhibit favorable bioavailability, which is critical for therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.